3-Amino-1-(1-benzothiophen-5-YL)urea
Overview
Description
3-Amino-1-(1-benzothiophen-5-YL)urea (3-ABTU) is an important synthetic compound that has been used in various scientific and industrial applications. 3-ABTU is a derivative of benzothiophene, a heterocyclic aromatic compound that has been studied extensively for its potential applications in the fields of medicine, chemistry, and biotechnology. 3-ABTU is a versatile compound that can be used for a variety of purposes, including as a building block for other compounds, as an intermediate in organic synthesis, and as a starting material for various pharmaceuticals.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Antifilarial Agents : A study describes the synthesis of urea derivatives, including 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, showcasing antifilarial activity against parasites like Brugia pahangi and Litomosoides carinii (Ram et al., 1984).
- Acetylcholinesterase Inhibitors : Flexible ureas have been developed and assessed for their antiacetylcholinesterase activity, with implications in neurodegenerative disorders (Vidaluc et al., 1995).
- Anticancer Investigations : Urea derivatives have been synthesized and evaluated for their potential as enzyme inhibitors and anticancer agents, with some demonstrating in vitro antican- cer activity (Mustafa et al., 2014).
Chemical Synthesis and Reactions
- Synthesis of Novel Compounds : Research includes the synthesis of novel urea derivatives for potential applications in medicinal chemistry, such as anti-microbial activities and cytotoxicity against cancer cell lines (Shankar et al., 2017).
- Complexation and Hydrogen Bonding Studies : Studies focus on the complexation and hydrogen bonding behavior of urea derivatives, important for understanding molecular interactions (Ośmiałowski et al., 2013).
Molecular Devices and Polymers
- Molecular Devices and Self-assembly : The synthesis of urea-linked cyclodextrin compounds demonstrates potential in forming molecular devices through photoisomerization processes (Lock et al., 2004).
- Hyperbranched Polymers : Efficient synthetic routes based on urea linkages have been developed for creating hyperbranched polymers and dendritic building blocks, showing potential in various industrial applications (Ambade & Kumar, 2001).
properties
IUPAC Name |
1-amino-3-(1-benzothiophen-5-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-12-9(13)11-7-1-2-8-6(5-7)3-4-14-8/h1-5H,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSNVACBGXPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(1-benzothiophen-5-YL)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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